molecular formula C5H6ClN3O B129847 2-Amino-4-chloro-6-methoxypyrimidine CAS No. 5734-64-5

2-Amino-4-chloro-6-methoxypyrimidine

Cat. No.: B129847
CAS No.: 5734-64-5
M. Wt: 159.57 g/mol
InChI Key: VFEYBTFCBZMBAU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxypyrimidine, also known as ACMP, is an organic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. ACMP has been extensively studied for its potential use in the synthesis of new drugs and therapeutic agents, as well as for its potential use in biochemical and physiological studies.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a slightly different chemical structure, showcases the relevance of specific chemical moieties in drug development. It is used in gastro-intestinal diagnostics, treating various types of vomiting, and facilitating emergency endoscopy. The pharmacodynamic studies indicate its rapid effects on the motility of the gastro-intestinal tract, emphasizing the importance of chemical structure in therapeutic efficacy (Pinder et al., 2012).

Toxicity Studies of Similar Compounds

The review on 2,4-Dichlorophenoxyacetic acid (2,4-D) herbicide toxicity showcases the significance of chemical analysis and environmental impact studies of chemicals closely related to 2-Amino-4-chloro-6-methoxypyrimidine. It underlines the importance of understanding the toxicological profile of such compounds for environmental and occupational health (Zuanazzi et al., 2020).

Role in Biomedical Applications

Highly branched polymers based on poly(amino acids) for biomedical applications illustrate the potential of amino-acid-based compounds in creating materials for medical use. The review discusses the synthesis, properties, and applications of these polymers, highlighting the role of specific amino acids in developing innovative biomedical materials (Thompson & Scholz, 2021).

Analytical Methods in Determining Activity

Analytical methods used in determining antioxidant activity review various tests and their applicability in analyzing compounds like this compound. This review indicates the importance of analytical chemistry in evaluating the antioxidant potential of chemical compounds, which can be crucial for pharmaceutical and food engineering applications (Munteanu & Apetrei, 2021).

Safety and Hazards

2-Amino-4-chloro-6-methoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Mechanism of Action

Target of Action

2-Amino-4-chloro-6-methoxypyrimidine (ACMP) is a major metabolite formed in the degradation of chlorimuron-ethyl . Chlorimuron-ethyl is a pre- and post-emergence herbicide used for the control of important broad-leaved weeds in soybean and maize . Therefore, the primary targets of ACMP are likely to be similar to those of chlorimuron-ethyl, which are the enzymes involved in the biosynthesis of essential amino acids in plants.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ACMP. For instance, the solubility of ACMP can be influenced by the presence of water and other solvents . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment can affect its stability and activity .

Properties

IUPAC Name

4-chloro-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEYBTFCBZMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7073357
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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CAS No.

5734-64-5
Record name 4-Chloro-6-methoxy-2-pyrimidinamine
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Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Record name 2-Pyrimidinamine, 4-chloro-6-methoxy-
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Record name 2-Pyrimidinamine, 4-chloro-6-methoxy
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Synthesis routes and methods I

Procedure details

16.4 g 2-amino-4,6-dichloropyrimidine (purchased from Aldrich Chemical Co., Milwaukee, WI 53201) was added to 200 ml of CH3OH. The mixture was cooled to 10° with an ice bath and 5.4 g of NaOCH3 was added in portions while maintaining the temperature. The reaction mixture was allowed to warm to ambient temperature and then heated to reflux for two hours. The reaction mixture was then allowed to cool to ambient temperature and it was stirred overnight. A yellow solid was filtered and recrystallized from butyl chloride. The resulting solid was chromatographed on a dry column of silica, and eluted with 40% EtOAc-hexane. The resulting yellow solid was further purified by recrystallization from butyl chloride. 9.4 g of product with m.p. 163°-166° was obtained.
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
NaOCH3
Quantity
5.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Quantity
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloro-2-amino pyrimidine (5.0 g, 30.5 mmol) in methanol (100 mL) was added 25% sodium methoxide (6.59 g, 30.5 mmol). The solution was refluxed for 20 hours, at which time the methanol was removed in vacuo. The residue was dissolved in EtOAc (350 mL), washed with H2O (100 mL) and with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 4.4 g (90%) of 4-chloro-6-methoxypyrimidine-2-ylamine.
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Customer
Q & A

Q1: What is the significance of 2-amino-4-chloro-6-methoxypyrimidine in pharmaceutical research?

A1: this compound serves as a crucial building block in synthesizing various pharmaceuticals, notably anti-cancer medications [] and sulfonylurea herbicides, a class known for their broad-spectrum weed control []. Its versatility as a chemical intermediate makes it valuable in drug discovery and development.

Q2: How is this compound synthesized?

A2: Several methods exist for its synthesis. One approach involves a multi-step process starting with guanidine nitrate and diethyl malonate, ultimately yielding this compound through cyclization, chloridization, hydrolysis, and methoxylation []. Alternatively, it can be synthesized by reacting this compound with sodium thiomethylate [].

Q3: Can you elaborate on the application of this compound in herbicide development?

A3: This compound is a key precursor to sulfonylurea herbicides like chlorimuron-ethyl [, ]. These herbicides work by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants []. This inhibition leads to stunted growth and eventual death of susceptible weeds.

Q4: What are the environmental implications of using this compound-derived herbicides?

A4: While effective, herbicides like chlorimuron-ethyl, derived from this compound, can persist in the environment, posing risks to subsequent crops and ecological health []. Research focuses on bioremediation strategies, employing microorganisms like Irpex lacteus and specific bacterial consortia, to degrade these herbicides and minimize their environmental impact [, ].

Q5: Has the structure of this compound been characterized?

A5: Yes, it has been extensively studied using various spectroscopic methods. Data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV Vis) spectroscopy techniques have been used to elucidate its structure [].

Q6: What is known about the solubility of this compound?

A6: Research indicates that the solubility of this compound varies significantly depending on the solvent and temperature [, ]. These studies provide valuable insights for optimizing reaction conditions and developing formulations with improved bioavailability.

Q7: Are there analytical methods to quantify this compound?

A7: Yes, analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are employed to identify and quantify this compound and its degradation products in various matrices [, ].

Q8: What are the applications of computational chemistry in understanding this compound?

A8: Computational methods, including molecular modeling, have been instrumental in studying this compound. These techniques help visualize the molecule's interactions with other molecules, such as enzymes, which is crucial for understanding its reactivity and designing novel derivatives with improved properties [].

Q9: Have any studies explored the structure-activity relationship (SAR) of this compound derivatives?

A9: Yes, researchers have synthesized derivatives like 2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (C9908) []. These studies assess how structural modifications to the parent compound affect its herbicidal activity, potency, and selectivity against various weed species.

Q10: Are there alternative compounds to this compound for specific applications?

A10: While this compound is widely used, research continues to explore alternative starting materials for synthesizing similar compounds. For example, non-isocyanate routes have been investigated for preparing chlorimuron-ethyl []. These alternative approaches might offer advantages in terms of cost, yield, purity, and environmental impact.

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